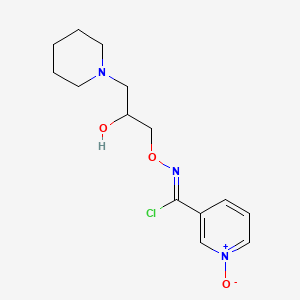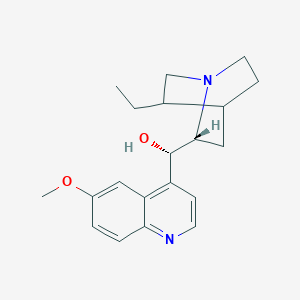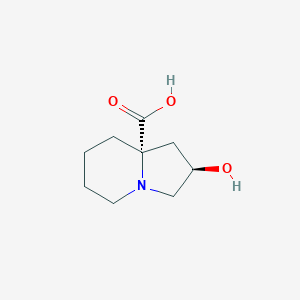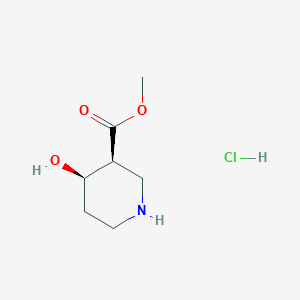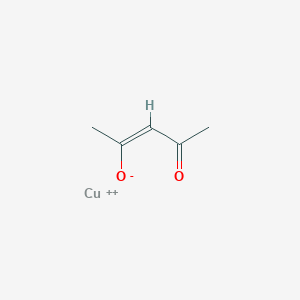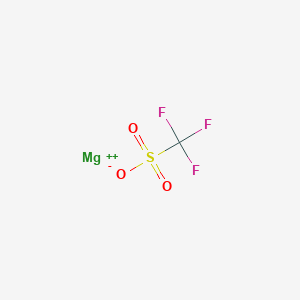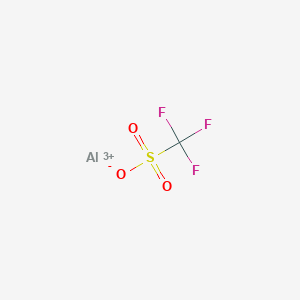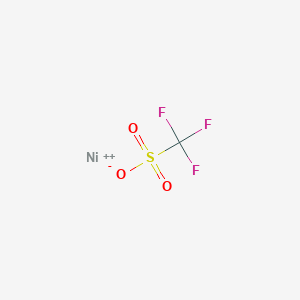![molecular formula C16H17ClN2O5S B8117439 5-chloro-N-[2-[4-(hydroxysulfamoyl)phenyl]ethyl]-2-methoxybenzamide](/img/structure/B8117439.png)
5-chloro-N-[2-[4-(hydroxysulfamoyl)phenyl]ethyl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piroheptine, known by its chemical name 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine hydrochloride, is an anticholinergic and antihistamine compound primarily used as an antiparkinsonian agent . It was developed by Fujisawa Pharmaceutical Co. Ltd. in the 1970s and has been used to treat Parkinson’s disease by preventing the reuptake of dopamine .
Preparation Methods
The synthesis of Piroheptine involves several steps:
Formation of the dibenzocycloheptene skeleton: This is achieved through a series of reactions starting from benzene derivatives.
Pyrrolidine ring formation: The dibenzocycloheptene intermediate is then reacted with ethyl and methyl groups to form the pyrrolidine ring.
Final product formation: The final step involves the formation of the hydrochloride salt of Piroheptine.
Industrial production methods typically involve large-scale synthesis using similar reaction pathways but optimized for yield and purity.
Chemical Reactions Analysis
Piroheptine undergoes several types of chemical reactions:
Oxidation: Piroheptine can be oxidized to form various metabolites, including hydroxylated derivatives.
Reduction: Reduction reactions can modify the double bonds within the compound.
Substitution: Substitution reactions can occur at the pyrrolidine ring or the benzene rings, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions include hydroxylated and reduced derivatives of Piroheptine .
Scientific Research Applications
Piroheptine has several scientific research applications:
Mechanism of Action
Piroheptine exerts its effects by blocking muscarinic acetylcholine receptors and inhibiting cholinergic nerve activity in both central and peripheral nervous systems . This leads to an increase in dopamine availability, which helps alleviate symptoms of Parkinson’s disease. The compound also crosses the blood-brain barrier easily due to its high fat solubility .
Comparison with Similar Compounds
Piroheptine is similar to other anticholinergic agents like trihexyphenidyl and benztropine. it has a unique dibenzocycloheptene skeleton, which gives it distinct pharmacological properties . Unlike other anticholinergic agents, Piroheptine has a more selective action in the central nervous system and a lower incidence of peripheral side effects .
Similar Compounds
- Trihexyphenidyl
- Benztropine
- Pridefine
- Etifelmine
Properties
IUPAC Name |
5-chloro-N-[2-[4-(hydroxysulfamoyl)phenyl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S/c1-24-15-7-4-12(17)10-14(15)16(20)18-9-8-11-2-5-13(6-3-11)25(22,23)19-21/h2-7,10,19,21H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRQPMUPYDOTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
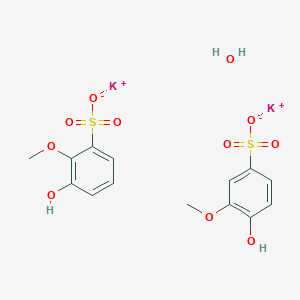
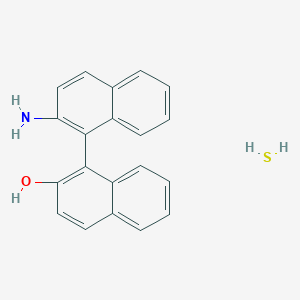
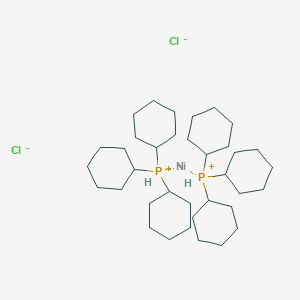
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-[(2R,4S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B8117382.png)
